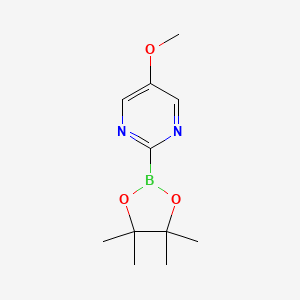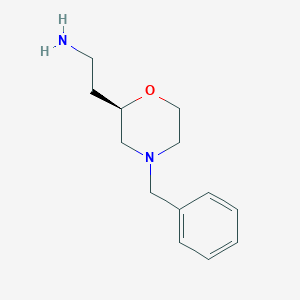
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
Vue d'ensemble
Description
The compound “1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate” is a solid substance with an empirical formula of C12H21Cl2FN2O and a molecular weight of 299.21 . Another related compound, “1-(2-Fluorobenzyl)piperazine”, has a molecular formula of C11H15FN2 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” were not found, there are general methods for synthesizing fluoropyridines . These methods involve the introduction of fluorine atoms into lead structures, which is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Molecular Structure Analysis
The molecular structures of related compounds were established by employing 1H NMR, 13C NMR, and mass spectral analysis . For example, “1-(2-Fluorobenzyl)piperazine” has a molecular formula of C11H15FN2 and an average mass of 194.249 Da .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile and Regioselective Synthesis : A study demonstrated the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, which have applications in organic light-emitting diodes (Szlachcic et al., 2017).
Pharmaceutical Research
- GPR39 Agonists : A novel GPR39 agonist, identified through small-molecule-based screening, showed that compounds like LY2784544 (containing 2-fluorobenzyl) acted as allosteric potentiators of GPR39, revealing an unexpected role of zinc in this context (Sato et al., 2016).
Antibacterial Applications
- Oxazolidinone Antibacterial Candidate : Research focused on developing a cost-effective route for large-scale preparation of novel oxazolidinone antibacterial candidates, utilizing intermediates like 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine (Yang et al., 2014).
Chemical Structure Analysis
- Molecular Conformation Studies : Analysis of compounds such as 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide provided insights into molecular conformation, hydrogen bonding, and layer formation in crystal structures (Abdel-Wahab et al., 2013).
Anti-Inflammatory and Analgesic Properties
- Synthesis of Imidazolyl Acetic Acid Derivatives : Research on the synthesis of new imidazolyl acetic acid derivatives, including compounds with 4-fluorobenzylidene, showed significant anti-inflammatory and analgesic activities (Khalifa et al., 2008).
Synthesis of Fluorocontaining Derivatives
- Pyrazolo[3,4-d]pyrimidines Synthesis : A study on the synthesis of fluorocontaining derivatives like 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and its amides highlighted advancements in the creation of these compounds (Eleev et al., 2015).
Receptor Binding Assays
- In Vitro Receptor Binding Assay : The synthesis and receptor binding assay of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine revealed its potential as a dopamine D4 receptor ligand (Fang-wei, 2013).
Novel Potential Antipsychotic Agents
- Antipsychotic-Like Profile : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives with 2-fluorobenzyl, indicated their potential as novel antipsychotic agents, showing a unique pharmacological profile (Wise et al., 1987).
Fluoro-Substituted Compounds Synthesis
- Synthesis of Novel Fluoro-Substituted Compounds : A study presented a straightforward synthesis of fluoro-substituted chromeno[2,3-c]pyrazol- and benzothieno[2,3-c]pyrazol-4(1H)-ones, highlighting their potential applications in various fields (Holzer et al., 2010).
Safety and Hazards
Orientations Futures
The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . High availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKBPKDSIOPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)
![Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-](/img/structure/B3228759.png)

![Butanoic acid, 3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3228763.png)


![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)


![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)

